molecular formula C17H21NO3S B5755675 N-(2,6-diethylphenyl)-4-methoxybenzenesulfonamide

N-(2,6-diethylphenyl)-4-methoxybenzenesulfonamide

Cat. No. B5755675
M. Wt: 319.4 g/mol
InChI Key: NJULNIOZJGXKGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-diethylphenyl)-4-methoxybenzenesulfonamide, also known as DIDS, is a chemical compound that has been widely used in scientific research due to its unique properties. DIDS belongs to the class of sulfonamide compounds, which are known for their ability to inhibit the activity of certain enzymes.

Scientific Research Applications

N-(2,6-diethylphenyl)-4-methoxybenzenesulfonamide has been used in a variety of scientific research applications, including the study of ion channels, transporters, and enzymes. It has been shown to inhibit the activity of chloride channels, which are involved in a wide range of physiological processes such as neuronal signaling, muscle contraction, and fluid secretion. N-(2,6-diethylphenyl)-4-methoxybenzenesulfonamide has also been used to study the activity of transporters such as the Na+/H+ exchanger, which plays a crucial role in regulating pH balance in cells. Additionally, N-(2,6-diethylphenyl)-4-methoxybenzenesulfonamide has been used to study the activity of enzymes such as carbonic anhydrase, which is involved in the regulation of acid-base balance in the body.

Mechanism of Action

The mechanism of action of N-(2,6-diethylphenyl)-4-methoxybenzenesulfonamide involves its ability to bind to specific sites on proteins and inhibit their activity. N-(2,6-diethylphenyl)-4-methoxybenzenesulfonamide has been shown to bind to the extracellular domain of chloride channels and block their ion conductance. It has also been shown to bind to the cytoplasmic domain of transporters such as the Na+/H+ exchanger and inhibit their activity. The exact mechanism by which N-(2,6-diethylphenyl)-4-methoxybenzenesulfonamide inhibits the activity of enzymes such as carbonic anhydrase is not well understood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2,6-diethylphenyl)-4-methoxybenzenesulfonamide depend on the specific protein target that it binds to. Inhibition of chloride channels by N-(2,6-diethylphenyl)-4-methoxybenzenesulfonamide can lead to a decrease in neuronal signaling, muscle contraction, and fluid secretion. Inhibition of the Na+/H+ exchanger by N-(2,6-diethylphenyl)-4-methoxybenzenesulfonamide can lead to a disruption of pH balance in cells. Inhibition of carbonic anhydrase by N-(2,6-diethylphenyl)-4-methoxybenzenesulfonamide can lead to a disruption of acid-base balance in the body.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,6-diethylphenyl)-4-methoxybenzenesulfonamide in lab experiments is its ability to selectively inhibit the activity of specific proteins. This allows researchers to study the function of these proteins in a controlled manner. Additionally, N-(2,6-diethylphenyl)-4-methoxybenzenesulfonamide is relatively easy to synthesize and purify, making it a cost-effective option for researchers.
One limitation of using N-(2,6-diethylphenyl)-4-methoxybenzenesulfonamide in lab experiments is its potential for off-target effects. N-(2,6-diethylphenyl)-4-methoxybenzenesulfonamide has been shown to inhibit the activity of other proteins besides its intended target, which can lead to unintended consequences. Additionally, the mechanism of action of N-(2,6-diethylphenyl)-4-methoxybenzenesulfonamide is not well understood for some protein targets, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research involving N-(2,6-diethylphenyl)-4-methoxybenzenesulfonamide. One area of interest is the development of more selective inhibitors of specific protein targets. This could lead to a better understanding of the function of these proteins in various physiological processes. Another area of interest is the development of N-(2,6-diethylphenyl)-4-methoxybenzenesulfonamide derivatives that have improved pharmacokinetic properties, such as increased stability and bioavailability. This could lead to the development of new drugs for the treatment of various diseases. Finally, the mechanism of action of N-(2,6-diethylphenyl)-4-methoxybenzenesulfonamide for certain protein targets could be further elucidated through structural and biochemical studies. This could lead to a better understanding of how N-(2,6-diethylphenyl)-4-methoxybenzenesulfonamide interacts with these proteins and could inform the development of more selective inhibitors in the future.
Conclusion:
In conclusion, N-(2,6-diethylphenyl)-4-methoxybenzenesulfonamide is a sulfonamide compound that has been widely used in scientific research due to its ability to selectively inhibit the activity of specific proteins. It has been used to study the activity of ion channels, transporters, and enzymes, and has potential applications in the development of new drugs for the treatment of various diseases. While there are limitations to using N-(2,6-diethylphenyl)-4-methoxybenzenesulfonamide in lab experiments, the future directions for research involving N-(2,6-diethylphenyl)-4-methoxybenzenesulfonamide are promising and could lead to a better understanding of the function of specific proteins in various physiological processes.

Synthesis Methods

The synthesis of N-(2,6-diethylphenyl)-4-methoxybenzenesulfonamide involves the reaction of 4-methoxybenzenesulfonyl chloride with 2,6-diethylphenylamine in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization. N-(2,6-diethylphenyl)-4-methoxybenzenesulfonamide is a white crystalline powder that is soluble in organic solvents such as ethanol and dimethyl sulfoxide.

properties

IUPAC Name

N-(2,6-diethylphenyl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3S/c1-4-13-7-6-8-14(5-2)17(13)18-22(19,20)16-11-9-15(21-3)10-12-16/h6-12,18H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJULNIOZJGXKGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NS(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-diethylphenyl)-4-methoxybenzenesulfonamide

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